7-Methylbenz(A)anthracene-3,4-diol
Description
Properties
CAS No. |
62641-70-7 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
7-methyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H16O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10,18-21H,1H3 |
InChI Key |
UJJYHXUOXFTWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(C3O)O |
Origin of Product |
United States |
Molecular Mechanisms of Interaction and Biological Activity
DNA Adduct Formation by 7-Methylbenz(a)anthracene-3,4-diol-Derived Intermediates
The genotoxicity of this compound is mediated through its metabolic conversion to this compound-1,2-epoxides (7-MBADEs). aacrjournals.orgnih.gov These epoxides are highly electrophilic and react covalently with nucleophilic sites on DNA bases, forming stable DNA adducts. This process is considered a crucial event in the initiation of chemical carcinogenesis. nih.gov
Structure and Stereochemistry of DNA Adducts (e.g., N2-Guanine, N6-Adenine Adducts)
In studies using SENCAR mouse epidermis, the application of 7-MBA resulted in the formation of several distinct DNA adducts. nih.gov Analysis revealed that these adducts were formed from the reaction of 7-MBADEs with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) residues. nih.govoup.com
The primary sites of adduction on the DNA bases are the exocyclic amino groups. Specifically, the bay-region diol epoxides of 7-MBA have been shown to form adducts at the N² position of guanine (B1146940) and the N⁶ position of adenine (B156593). nih.gov The major DNA adduct identified in mouse epidermis is (+)-anti-7-MBADE-trans-N²-dGuo, which results from the reaction of the anti-diol epoxide stereoisomer with a guanine base. nih.govoup.com In addition to this major adduct, minor adducts with deoxyguanosine derived from the syn-diol epoxide and with deoxyadenosine from both anti- and syn-epoxides have also been detected. nih.gov
Regioselectivity and Base Preference in DNA Binding
The interaction between 7-MBADEs and DNA exhibits a notable preference for certain bases and regions. While adducts are formed with both guanine and adenine, in vitro reactions of the (±)-anti-7-MBADE with calf thymus DNA showed a significantly higher extent of reaction with deoxyguanosine compared to deoxyadenosine. oup.com This indicates a clear base preference for guanine. nih.govoup.com
In vivo studies in mouse skin corroborate this finding, where the major identified adduct is a deoxyguanosine adduct. nih.gov However, the formation of multiple deoxyadenosine adducts, although minor, confirms that binding to adenine is also a relevant pathway for DNA damage by this compound. nih.gov The total covalent binding in mouse epidermis 24 hours after topical application of 7-MBA was measured to be approximately 0.37 ± 0.07 pmol per mg of DNA. nih.gov
Role of Specific Diol Epoxide Stereoisomers in Adduct Formation
This compound can be metabolized into two primary stereoisomeric diol epoxides: the anti- and syn-isomers. These stereoisomers differ in the spatial relationship between the epoxide ring and the hydroxyl groups on the benzene (B151609) ring. This stereochemistry plays a critical role in their biological activity and DNA binding.
Genotoxicity and Mutagenicity Mechanisms in Experimental Systems
The formation of covalent DNA adducts is the primary mechanism through which this compound exerts its genotoxic and mutagenic effects. These adducts are bulky lesions that can distort the DNA helix, interfering with critical cellular processes like DNA replication and transcription. nih.gov
Induction of DNA Damage and Mutational Spectra
The covalent binding of 7-MBADE to DNA represents a form of significant DNA damage. If these adducts are not removed by cellular repair mechanisms prior to DNA replication, they can lead to the insertion of incorrect bases opposite the lesion, resulting in permanent mutations. pnas.org Experimental systems have confirmed the mutagenic potential of 7-MBA. It has tested positive in Chinese hamster lung V79 cell forward mutation assays and is known to induce sister chromatid exchange.
The spectrum of mutations induced by related PAHs often involves G→T transversions, which is consistent with the preferential formation of deoxyguanosine adducts. pnas.org The formation of apurinic sites, resulting from the spontaneous loss of an adducted purine (B94841) base (guanine or adenine), is another proposed mechanism that can lead to mutations during DNA replication. pnas.org Studies on the closely related and highly potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) have shown that its trans-3,4-diol metabolite is significantly more mutagenic than the parent compound, highlighting the critical role of the 3,4-diol in the pathway to mutagenesis.
| Experimental System | Compound | Findings | Citation |
| SENCAR Mouse Epidermis | 7-Methylbenz(a)anthracene | Total DNA binding of 0.37 ± 0.07 pmol/mg DNA. Formation of both deoxyguanosine and deoxyadenosine adducts from anti- and syn-diol epoxides. | nih.gov |
| Chinese Hamster Lung V79 Cells | 7-Methylbenz(a)anthracene | Positive for forward mutation at the HPRT and ouabain (B1677812) loci. | |
| In Vitro Sister Chromatid Exchange | 7-Methylbenz(a)anthracene | Positive for inducing sister chromatid exchange. |
Cellular Responses to DNA Adducts: DNA Repair Pathways
Cells possess sophisticated DNA repair mechanisms to counteract the damaging effects of chemical adducts. nih.gov The bulky, helix-distorting adducts formed by 7-MBADEs are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. aacrjournals.orgnih.gov NER is a versatile system that removes a wide variety of DNA lesions, including those induced by PAHs. aacrjournals.orgyoutube.com
The NER process involves the recognition of the DNA damage, followed by the unwinding of the DNA around the lesion. aacrjournals.org Specialized enzymes then make incisions on the damaged strand on both sides of the adduct, and the resulting oligonucleotide fragment containing the damage is removed. youtube.com Finally, the gap is filled in by a DNA polymerase using the intact opposite strand as a template, and the strand is sealed by a DNA ligase. nih.gov
The efficiency of NER can vary depending on the specific structure of the adduct and its location in the genome. nih.gov If the repair process is slow, incomplete, or error-prone, the persistent DNA adducts can lead to mutations and initiate the process of carcinogenesis. nih.gov
Impact on Cell Cycle Progression and Apoptosis Pathways (Mechanistic Aspects)
The formation of this compound is a pivotal step in the metabolic activation of 7-methylbenz(a)anthracene (7-MBA) to its ultimate carcinogenic form. nih.govnih.gov This diol is a direct precursor to the highly reactive 7-MBA-3,4-diol-1,2-epoxide, which covalently binds to cellular macromolecules like DNA. nih.govnih.gov This interaction is fundamental to its genotoxic and mutagenic effects.
Research demonstrates that among the various dihydrodiol metabolites of 7-MBA, the 3,4-diol is the most potent in inducing malignant transformation in mouse M2 fibroblasts and mutations in V79 Chinese hamster cells. nih.gov The 8,9-diol also showed more activity than the parent compound, while the 1,2-diol had only slight activity, and the K-region 5,6-diol was inactive. nih.gov This highlights the 3,4-diol as the key intermediate in the activation pathway. nih.gov
The genotoxicity induced by the diol's subsequent epoxide metabolite can trigger cellular responses that affect cell cycle and apoptosis. For the closely related and potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA), its reactive metabolites are known to induce p53-dependent cytotoxicity. researchgate.net This can lead to cell death through apoptosis or, if the damage is not properly repaired, can result in mutations and oncogenesis. researchgate.net This process can also involve a blockade of the cell cycle at the G1/S transition, affecting the levels of regulatory proteins such as p21, CDK4, and Cyclin D1. researchgate.net While detailed studies on the specific effects of this compound on these pathways are limited, its demonstrated high mutagenic and cell-transforming activity strongly suggests interference with cell cycle control and apoptotic signaling as a primary mechanism of its carcinogenicity. nih.gov
Table 1: Biological Activity of 7-MBA Dihydrodiols
| Compound | Cell Transformation (M2 Fibroblasts) | Mutagenicity (V79 Hamster Cells) |
|---|---|---|
| This compound | Most Active | High Activity |
| 7-Methylbenz(a)anthracene-8,9-diol | More Active than 7-MBA | Active |
| 7-Methylbenz(a)anthracene-1,2-diol | Slight Activity | Not Reported |
| 7-Methylbenz(a)anthracene-5,6-diol | Inactive | Inactive |
Other Molecular Interactions
Covalent Protein Adduct Formation
In addition to forming DNA adducts, the metabolic activation of 7-methylbenz(a)anthracene (7-MBA) also leads to the formation of covalent protein adducts. During metabolism in mouse skin microsomes, 7-MBA was observed to bind covalently to microsomal proteins. nih.gov The level of this protein binding was significant, occurring at a rate 10 times higher than that of the related but less carcinogenic compound, 7-ethylbenz(a)anthracene (B1196495) (7-EBA). nih.gov This formation of protein adducts is an important aspect of the compound's molecular toxicology, as it can alter protein function and contribute to cellular damage, although the formation of DNA adducts is more directly linked to its mutagenic and carcinogenic properties. nih.govnih.gov
Table 2: Covalent Binding of 7-MBA and Related Compounds
| Compound | Target Molecule | Relative Binding Level | Experimental System |
|---|---|---|---|
| 7-Methylbenz(a)anthracene (7-MBA) | Microsomal Protein | 10x that of 7-EBA | Mouse Skin Microsomes |
| 7-Ethylbenz(a)anthracene (7-EBA) | Microsomal Protein | Reference Level | Mouse Skin Microsomes |
| 7-Methylbenz(a)anthracene (7-MBA) | DNA | 5x that of 7-EBA | Mouse Skin (in vivo) |
| 7-Methylbenz(a)anthracene (7-MBA) | DNA | 9x that of BA | Mouse Skin (in vivo) |
Interactions with Cellular Receptors or Signaling Pathways (e.g., AhR activation)
The metabolism of 7-methylbenz(a)anthracene (7-MBA) into its biologically active metabolites, including the this compound, is critically dependent on the Aryl Hydrocarbon Receptor (AhR) signaling pathway. researchgate.net Polycyclic aromatic hydrocarbons (PAHs) like 7-MBA are known ligands for the AhR. Upon binding, the AhR translocates to the nucleus and induces the expression of a battery of metabolic enzymes, most notably cytochrome P450 monooxygenases such as CYP1A1 and CYP1B1.
These enzymes are responsible for oxidizing the parent PAH, initiating the metabolic cascade that produces dihydrodiols. nih.govnih.gov Studies on the related compound DMBA have shown that genetic variants of the AhR, which confer different affinities for PAH binding, directly modulate the susceptibility to DMBA's toxic and carcinogenic effects. researchgate.net Therefore, the activation of the AhR by the parent compound 7-MBA is the initial and essential molecular event that leads to the production of this compound and its subsequent conversion into the ultimate carcinogenic diol-epoxide. nih.govnih.gov Inhibition of these metabolic enzymes has been shown to reduce the mutagenicity of related compounds, confirming the central role of this pathway. nih.gov
Table 3: Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(a)anthracene |
| 7-MBA | 7-Methylbenz(a)anthracene |
| DMBA | 7,12-Dimethylbenz(a)anthracene |
| 7-EBA | 7-Ethylbenz(a)anthracene |
| BA | Benz(a)anthracene (B33201) |
| 7-MBA-3,4-diol-1,2-epoxide | 3,4-dihydro-3,4-dihydroxy-7-methylbenz(a)anthracene 1,2-oxide |
Structure Activity Relationship Studies of 7 Methylbenz a Anthracene 3,4 Diol
Influence of Methyl Substitution on Metabolic Activation and Biological Activity
The presence and position of a methyl group on the benz(a)anthracene (B33201) skeleton significantly influence its metabolic activation and subsequent biological effects. The methyl group can enhance the rate of metabolic activation, leading to the formation of highly reactive diol epoxides that can bind to DNA and initiate carcinogenesis.
Studies have shown that the non-bay-region methyl group at the 7-position of 7-methylbenz(a)anthracene has a profound enhancing effect on the rate of oxidation. nih.gov This leads to the formation of the 3,4-diol, a critical step in the metabolic activation pathway. nih.govnih.gov In fact, 7-methylbenz(a)anthracene is considered the most potent of the 12 monomethylbenz(a)anthracene isomers in tumor-initiation assays. ca.gov
The metabolic activation of 7-methylbenz(a)anthracene is thought to proceed through its bay-region dihydrodiol-epoxide, specifically trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz(a)anthracene 1,2-oxide. nih.gov The formation of this reactive intermediate is a key factor in its carcinogenic activity. nih.govnih.gov The methyl group at the 7-position appears to facilitate the formation of the precursor 3,4-diol. nih.gov
In comparative studies with its ethyl analog, 7-ethylbenz(a)anthracene (B1196495), it was found that while both are metabolized to a similar extent, the profiles of their diol metabolites differ. For 7-methylbenz(a)anthracene, the 8,9- and 5,6-diols are the principal metabolites identified. nih.gov This suggests that even a small change in the alkyl substituent can alter the metabolic pathway.
Comparative Analysis with Other Benz(a)anthracene Dihydrodiols (e.g., 8,9-diol, 10,11-diol)
The biological activity of different dihydrodiol metabolites of 7-methylbenz(a)anthracene varies significantly. The 3,4-diol is the most active dihydrodiol in inducing malignant transformation and mutations in mammalian cells. nih.gov The 8,9-diol also shows greater activity than the parent compound, 7-methylbenz(a)anthracene, while the 1,2-diol exhibits only slight activity. nih.gov The K-region 5,6-diol is inactive because it cannot be further metabolized to a vicinal diol-epoxide. nih.gov
This pattern of activity is consistent with the bay-region theory of PAH carcinogenesis, which posits that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites. The 3,4-diol of 7-methylbenz(a)anthracene is a precursor to a bay-region diol epoxide, which explains its high biological activity.
A comparison with dihydrodiols from the parent compound, benz(a)anthracene, reveals similar trends. The non-K-region 1,2- and 3,4-dihydrodiols of benz(a)anthracene are mutagenic, whereas the 8,9-dihydrodiol and the K-region 5,6-dihydrodiol are not. nih.govnih.gov This further supports the importance of the position of the diol group in determining biological activity.
Table 1: Comparative Biological Activity of Benz(a)anthracene Dihydrodiols
| Compound | Mutagenicity in V79 Cells | Malignant Transformation in M2 Fibroblasts |
|---|---|---|
| Benz(a)anthracene (BA) | ||
| BA-1,2-dihydrodiol | Active | Inactive |
| BA-3,4-dihydrodiol | Active | Inactive |
| BA-5,6-dihydrodiol | Inactive | Inactive |
| BA-8,9-dihydrodiol | Inactive | Inactive |
| 7-Methylbenz(a)anthracene (7-MBA) | ||
| 7-MBA-1,2-diol | Slightly Active | Slightly Active |
| 7-MBA-3,4-diol | Most Active | Most Active |
| 7-MBA-5,6-diol | Inactive | Inactive |
| 7-MBA-8,9-diol | More Active than 7-MBA | More Active than 7-MBA |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | ||
| DMBA-3,4-dihydrodiol | More Active than DMBA | More Active than DMBA |
| DMBA-5,6-dihydrodiol | Inactive | Inactive |
| DMBA-8,9-dihydrodiol | More Active than DMBA | More Active than DMBA |
| DMBA-10,11-dihydrodiol | Inactive | Inactive |
This table is a compilation of data from multiple studies and is intended for comparative purposes. nih.govnih.govnih.gov
Stereochemical Determinants of Metabolic Fate and Reactivity
The stereochemistry of the dihydrodiol metabolites of 7-methylbenz(a)anthracene plays a crucial role in their subsequent metabolic processing and biological activity. The enzyme 3α-hydroxysteroid-dihydrodiol dehydrogenase, which is involved in the detoxification of polycyclic aromatic trans-dihydrodiols, exhibits stereochemical preferences. nih.gov
For the 3,4-dihydrodiol of 7-methylbenz(a)anthracene, the dehydrogenase shows a partial preference for the (3S,4S)-enantiomer. nih.gov This indicates that the rate of detoxification can be influenced by the specific stereoisomer present. In contrast, for the 3,4-dihydrodiols of 12-methylbenz(a)anthracene (B1219001) and 7,12-dimethylbenz(a)anthracene, the enzyme exclusively oxidizes the (3S,4S)-stereoisomer, while the (3R,4R)-stereoisomer is not a substrate. nih.gov
The absolute stereochemistry of the major dihydrodiol enantiomers of 7-methylbenz(a)anthracene formed by rat liver microsomes has been determined to be (1R,2R), (3R,4R), and (10R,11R). nih.gov The conformation of the dihydrodiol can also significantly impact its properties. nih.gov
Effects of Other Substituents (e.g., fluoro) on Reactivity and Metabolism
The introduction of other substituents, such as a fluoro group, can also modulate the biological activity of 7-methylbenz(a)anthracene-3,4-diol. However, the effects are not always straightforward.
Studies on fluoro-substituted derivatives have shown that the presence of a fluorine atom at the 9- or 10-position does not enhance, and in some cases, reduces the tumor-initiating activity of the 3,4-diols. nih.gov This suggests that increased reactivity of the bay-region diol epoxide is not the primary mechanism by which a fluoro substituent at this position influences biological activity. nih.gov Instead, the effect is more likely on the initial formation of the 3,4-diol. nih.gov
Interestingly, the rate of hydrolysis of the bay-region diol epoxide of 7-methylbenz(a)anthracene was found to be similar to that of its 10-fluoro derivative, both in the presence and absence of DNA. nih.gov Furthermore, both diol epoxides produced similar DNA adduct profiles. nih.gov These findings indicate that the influence of the fluoro group is not on the reactivity of the ultimate carcinogen but rather on the metabolic steps leading to its formation.
Advanced Analytical Methodologies in Research on 7 Methylbenz a Anthracene 3,4 Diol
Chromatographic Techniques for Separation and Identification of Metabolites and Adducts
Chromatography is a cornerstone in the analysis of 7-Methylbenz(a)anthracene-3,4-diol and its related compounds. The complexity of biological matrices, where these compounds are often found in trace amounts alongside numerous other metabolites, necessitates high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the purification and analysis of 7-MBA metabolites. nih.gov Both reversed-phase and normal-phase HPLC are utilized to achieve effective separation of the various dihydrodiols formed during metabolism. nih.govnih.gov The purification of 7-MBA dihydrodiols, including the 3,4-diol, is often accomplished through a combination of these HPLC modes. nih.govnih.gov For instance, liver microsomes from rats metabolize 7-MBA into five primary optically active dihydrodiols, which are then purified using a combination of reversed-phase and normal-phase HPLC. nih.gov
Detection is a critical component of HPLC analysis. Due to the aromatic nature of polycyclic aromatic hydrocarbons (PAHs) and their metabolites, UV-visible absorption and fluorescence detection are highly effective.
UV Detection : UV detectors are commonly used to monitor the effluent from the HPLC column. The characteristic UV-visible absorption properties of the dihydrodiols, including this compound, are used for their initial identification. nih.govnih.gov The spectral characteristics of the separated dihydrodiols are often reported as a key piece of identifying data. nih.gov
Fluorescence Detection (FLD) : Fluorescence detection offers superior sensitivity and selectivity compared to UV detection for PAHs. hplc.eujasco-global.com By selecting specific excitation and emission wavelengths, analysts can minimize background interference and detect compounds at very low concentrations. hplc.euresearchgate.net This high sensitivity is essential for analyzing the trace amounts of metabolites typically found in biological samples. jasco-global.com The fluorescence properties of trans-3,4-dihydrodiols derived from related compounds like 7,12-dimethylbenz[a]anthracene (B13559) have been successfully used for their identification. nih.govnih.gov
| Technique | Stationary Phase Type | Application | Detection Mode | Reference |
|---|---|---|---|---|
| HPLC | Reversed-Phase & Normal-Phase | Purification of five optically active dihydrodiol metabolites of 7-MBA from rat liver microsomes. | Not Specified | nih.gov |
| HPLC | Reversed-Phase & Normal-Phase | Identification of four trans-3,4-dihydrodiol metabolites of 7,12-dimethylbenz[a]anthracene. | UV-Visible, Fluorescence | nih.gov |
| HPLC | Not Specified | Isolation of 7-MBA metabolites from the fungus Cunninghamella elegans. | UV-Visible Absorption | nih.govnih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a valuable complementary technique to HPLC in the study of 7-MBA metabolites. It is often used as an initial purification step before preparative HPLC to isolate dihydrodiols from complex mixtures. nih.gov TLC is also utilized in the analysis of DNA adducts. For example, the ³²P-postlabeling assay, a highly sensitive method for detecting DNA adducts, often employs a multi-directional TLC procedure to resolve the labeled adducts. nih.govoup.com This approach has been used to analyze DNA adducts formed in mouse epidermis following topical application of 7-MBA. oup.com
Chiral Stationary Phase HPLC for Stereoisomer Resolution
Metabolic activation of 7-MBA is a stereoselective process, resulting in the formation of specific enantiomers of its dihydrodiol metabolites. nih.gov These stereoisomers can exhibit different biological activities. Therefore, resolving these enantiomers is crucial for a complete understanding of 7-MBA's carcinogenicity.
Chiral Stationary Phase (CSP) HPLC is the definitive method for this purpose. It allows for the direct resolution of enantiomers without the need for derivatization. Research has demonstrated the successful resolution of various mono- and diol enantiomers of methyl-substituted benz[a]anthracenes using a commercially available chiral column. nih.gov The stationary phase in this work was (R)-N-(3,5-dinitrobenzoyl)phenylglycine ionically bonded to silica. nih.gov The separation mechanism on such phases involves complex chiral interactions influenced by factors like the solute's conformation and the presence of substituents. nih.gov This technique is essential for determining the enantiomeric purity of metabolites like this compound. nih.gov
Spectrometric Approaches for Structural Elucidation
Following separation and purification, spectrometric methods are employed to confirm the precise chemical structure of the isolated compounds.
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Metabolite and Adduct Characterization
Mass Spectrometry (MS) is an indispensable tool for the characterization of 7-MBA metabolites, providing critical information on their molecular weight. It has been used to identify various dihydrodiols by analyzing their mass spectra. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) offers even greater structural detail. In MS/MS, a specific ion from the initial MS scan is selected, fragmented, and the resulting fragment ions are analyzed. This process provides a unique fragmentation pattern that acts as a molecular fingerprint, enabling confident structural identification. This technique is particularly powerful for characterizing DNA adducts, which are often present in very small quantities. The added selectivity of MS/MS is crucial for reducing or eliminating interfering responses from complex biological matrices. agilent.com While direct MS/MS data on this compound is not detailed in the provided context, the application of LC-MS/MS with techniques like Multiple Reaction Monitoring (MRM) is standard for the sensitive and selective analysis of PAH metabolites and their photo-oxidation products. sciex.com
| Technique | Ionization Mode | Application | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Not Specified | Identification of trans-3,4-dihydrodiol metabolites of the related 7,12-dimethylbenz[a]anthracene. | nih.gov |
| Mass Spectrometry (MS) | Not Specified | Identification of 7-MBA metabolites produced by Cunninghamella elegans. | nih.gov |
| Tandem MS (MS/MS) | Electrospray (ESI), APCI, APPI | General analysis of PAH, alkylated derivatives, and photo-oxidation products. | sciex.com |
| GC/MS/MS | Not Applicable | Analysis of PAHs in high-matrix samples, providing high selectivity. | agilent.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules. After metabolites are isolated in sufficient quantity and purity, NMR analysis provides definitive information about the carbon-hydrogen framework of the molecule. The nuclear magnetic resonance characteristics of the dihydrodiols of 7-methylbenz[a]anthracene (B135024) have been reported and were crucial in assigning the proposed structures, including the position of the hydroxyl groups and their relative stereochemistry. nih.gov For related photo-oxidation products of DMBA, ¹H-NMR spectra have been used to confirm the identity of purified compounds. mdpi.comresearchgate.net
Radiochemical Labeling Techniques (e.g., ³²P-Postlabeling) for Adduct Quantification
Radiochemical labeling techniques, particularly the highly sensitive ³²P-postlabeling assay, are pivotal in quantifying the formation of DNA adducts from compounds like 7-methylbenz[a]anthracene (7-MBA). This method allows for the detection and quantification of covalent bonds formed between metabolites of 7-MBA and DNA, which is a critical step in understanding its mechanism of carcinogenicity. The ³²P-postlabeling technique can detect DNA adducts without prior knowledge of their specific chemical structures. nih.gov
In a notable study, the DNA adducts formed in SENCAR mouse epidermis were analyzed 24 hours after a topical application of 400 nmol of 7-MBA. oup.com The analysis was conducted using the ³²P-postlabeling technique combined with high-performance liquid chromatography (HPLC) or an improved thin-layer chromatography (TLC) procedure. oup.com This research determined the total covalent binding of 7-MBA to the DNA to be 0.37 ± 0.07 pmol per mg of DNA. oup.com
The use of ³²P-postlabeling coupled with HPLC allowed for the separation and tentative identification of different DNA adducts. oup.com By reacting racemic mixtures of anti- and syn-7-MBADEs (7-methylbenz[a]anthracene-3,4-diol-1,2-epoxides) with calf thymus DNA, marker adducts were prepared to aid in the identification of the adducts formed in vivo. oup.com The analysis revealed several distinct adduct peaks, with one being tentatively identified as originating from the reaction of anti-7-MBADE with deoxyguanosine (anti-7-MBADE-dGuo). oup.com The results underscore the utility of ³²P-postlabeling in quantifying and characterizing the specific DNA adducts formed from 7-MBA in a target tissue. oup.com
| HPLC Peak | Tentative Identity | % of Total Radioactivity | Adduct Level (fmol/mg DNA) |
|---|---|---|---|
| - | Solvent front | 16.10 | - |
| 1 | Unknown | 2.10 | 7.83 |
| 2 | Unknown | 2.14 | 7.98 |
| 3 | anti-7-MBADE-dGuo | 2.40 | 8.95 |
Spectroscopic Methods (e.g., Circular Dichroism) for Absolute Stereochemistry Determination
Spectroscopic methods, especially circular dichroism (CD), are indispensable for determining the absolute stereochemistry of chiral molecules like the dihydrodiol metabolites of 7-methylbenz[a]anthracene (7-MBA). The absolute configuration of these metabolites is crucial as stereoisomers can exhibit vastly different biological activities.
The metabolism of 7-MBA by rat liver microsomes is stereoselective, producing several optically active dihydrodiols as the main metabolites. nih.govnih.gov These dihydrodiols, including the 3,4-diol, can be purified and separated using techniques like reversed-phase and normal-phase high-performance liquid chromatography (HPLC). nih.govnih.gov
The absolute stereochemistry of the major 7-MBA dihydrodiol enantiomers has been successfully determined by comparing their CD spectra with the spectra of corresponding benz[a]anthracene (BA) dihydrodiols for which the absolute stereochemistry is already known. nih.govnih.gov Through this comparative approach, the major enantiomers of the 1,2- and 3,4-dihydrodiols of 7-MBA were assigned the (R,R) absolute configuration. nih.govnih.gov Specifically, the major dihydrodiol enantiomers were identified as having 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. nih.govnih.gov
However, this direct comparison method can be complicated by the molecular conformation of the dihydrodiol. For the trans-5,6- and trans-8,9-dihydrodiols of 7-MBA, their quasi-diaxial conformations prevented a simple comparison with the quasi-diequatorial BA dihydrodiols. nih.govnih.gov In these cases, the absolute stereochemistry was determined by other methods, such as the exciton chirality method, which also revealed an R,R absolute stereochemistry for the major enantiomers. nih.gov This research highlights that changes in the conformation of a dihydrodiol can significantly alter the circular dichroism Cotton effects, a critical consideration in stereochemical assignments. nih.govnih.gov
| Dihydrodiol Metabolite | Determined Absolute Configuration |
|---|---|
| trans-1,2-dihydrodiol | 1R,2R |
| trans-3,4-dihydrodiol | 3R,4R |
| trans-5,6-dihydrodiol | R,R |
| trans-8,9-dihydrodiol | R,R |
| trans-10,11-dihydrodiol | 10R,11R |
Computational and Theoretical Studies of 7 Methylbenz a Anthracene 3,4 Diol
Molecular Modeling of Metabolic Pathways and Enzyme-Substrate Interactions
The metabolic activation of 7-methylbenz[a]anthracene (B135024) is a critical process that converts the relatively inert parent hydrocarbon into highly reactive intermediates capable of binding to DNA and initiating carcinogenesis. Experimental studies have identified 7-methylbenz[a]anthracene-3,4-diol as a key proximate carcinogen, which is subsequently metabolized to the ultimate carcinogen, a bay-region diol-epoxide. nih.gov
Molecular modeling techniques are employed to simulate the interactions between 7-MBA and the enzymes responsible for its metabolism, primarily the cytochrome P450 (CYP) family of enzymes. These models help to elucidate the stereoselectivity of the enzymatic reactions and predict the major metabolic pathways. For instance, the metabolism of 7-MBA by rat liver microsomes stereoselectively produces five optically active dihydrodiols, with the major enantiomers having 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. nih.gov
Computational models can predict the preferred binding orientation of 7-MBA within the active site of CYP isoforms, such as CYP1A1 and CYP1B1. This information is crucial for understanding why certain metabolic pathways are favored over others. For example, the formation of the 3,4-diol is a critical step, and modeling can reveal the specific enzyme-substrate interactions that facilitate the epoxidation of the 1,2,3,4-benzo-ring. nih.gov
The table below summarizes the principal dihydrodiol metabolites of 7-MBA identified in experimental studies, which computational models aim to predict.
| Dihydrodiol Metabolite | Relative Proportion | Role in Carcinogenesis |
| 8,9-dihydrodiol | Predominant | Less active than 3,4-diol |
| 5,6-dihydrodiol | Major | Inactive (K-region diol) |
| 3,4-dihydrodiol | Minor | Most active proximate carcinogen |
| 1,2-dihydrodiol | Minor | Slight activity |
| 10,11-dihydrodiol | Minor | Not well-characterized |
This table is based on experimental findings that computational models of metabolic pathways seek to explain and predict.
Quantum Chemical Calculations of Reactivity and DNA Binding Propensity
Quantum chemical calculations are a powerful tool for investigating the electronic properties of molecules and predicting their reactivity. In the context of 7-methylbenz[a]anthracene-3,4-diol, these calculations are used to understand its propensity to form the highly reactive bay-region diol-epoxide and subsequently bind to DNA.
Studies have utilized all-valence electron methods to calculate the molecular properties of methyl derivatives of benz[a]anthracene. nih.gov These calculations support the "bay region" theory of PAH carcinogenesis, which posits that diol-epoxides with an epoxide ring in the sterically hindered bay region are particularly carcinogenic. Quantum chemical calculations have shown a positive correlation between the carcinogenic potencies of these compounds and the stability of their diol-epoxide carbocations. nih.gov This stability is a key factor in the reactivity of the ultimate carcinogen and its ability to form covalent adducts with DNA.
The reactivity of the parent PAH towards the initial epoxidation in the bay region is another parameter that can be calculated and has been shown to correlate with carcinogenic activity. nih.gov These computational approaches can serve as a screening tool to predict the carcinogenic potential of various PAHs and their derivatives.
The table below presents a summary of findings from quantum chemical studies on methylbenz[a]anthracenes.
| Calculated Property | Correlation with Carcinogenicity | Significance |
| Reactivity towards bay region epoxidation | Positive | Predicts the formation of the proximate carcinogen |
| Stability of diol-epoxide carbocations | Positive | Indicates the reactivity of the ultimate carcinogen towards DNA |
This table highlights key correlations identified through quantum chemical calculations that help in understanding the carcinogenic potential of methylated PAHs.
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
Once the ultimate carcinogen, the diol-epoxide of 7-methylbenz[a]anthracene-3,4-diol, is formed, it can react with DNA to form a covalent adduct. Molecular dynamics (MD) simulations are employed to study the structure, dynamics, and thermodynamics of these PAH-DNA adducts. escholarship.org These simulations provide detailed insights into how the presence of a bulky PAH adduct affects the local and global structure of the DNA double helix.
A critical aspect of performing accurate MD simulations is the development of reliable force field parameters for the PAH-DNA adducts. escholarship.org Specific dihedral terms are often required to accurately model the torsional potential energy surface of the covalent bond linking the PAH-diol-epoxide to the DNA base, such as adenine (B156593) or guanine (B1146940). escholarship.org
MD simulations can reveal how the adduct is positioned within the DNA helix, either intercalated between base pairs or located in the major or minor groove. This positioning can have significant consequences for the subsequent processing of the DNA damage by cellular repair machinery and for the fidelity of DNA replication. For example, the conformation of the adduct can influence the stability of the DNA duplex and affect the interactions with DNA polymerases and repair enzymes. escholarship.orgnih.gov
Prediction of DNA Adduct Formation and Stability
Computational methods can be used to predict the preferred sites of adduction on DNA and the stability of the resulting adducts. Experimental studies have shown that 7-methylbenz[a]anthracene forms DNA adducts primarily with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.gov The major adduct has been identified as (+)-anti-7-MBADE-trans-N2-dGuo. nih.gov
Computational approaches, such as alchemical free energy perturbation calculations, can be used to gauge the relative genotoxicities of different PAHs by calculating the binding free energies of their adducts within a DNA sequence. escholarship.org These calculations can help to explain why certain PAHs are more potent carcinogens than others.
The stability of the DNA adducts is a crucial factor in their mutagenic potential. If an adduct is not efficiently removed by DNA repair mechanisms, it can persist and lead to mutations during DNA replication. nih.govnih.gov Computational models can predict the thermodynamic stability of different adduct conformations and their susceptibility to repair. For example, polycyclic aromatic hydrocarbons have been shown to preferentially form DNA adducts in open chromatin regions. mdpi.com
The table below summarizes the major DNA adducts of 7-methylbenz[a]anthracene identified experimentally, which computational models aim to predict and characterize.
| Adduct Type | Nucleobase Target | Stereochemistry | Relative Abundance |
| 7-MBADE-dGuo | Deoxyguanosine (dGuo) | (+) anti-trans | Major |
| 7-MBADE-dGuo | Deoxyguanosine (dGuo) | syn | Minor |
| 7-MBADE-dAdo | Deoxyadenosine (dAdo) | anti or syn | Minor |
This table is based on experimental data from 32P-postlabeling analysis of DNA adducts formed in mouse epidermis. nih.gov Computational predictions aim to explain the prevalence and stability of these specific adducts.
Future Research Directions and Unanswered Questions
Elucidation of Novel Metabolic Pathways and Previously Unidentified Metabolites
Current knowledge indicates that 7-MBA is metabolized to various dihydrodiols, including the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.govnih.gov Fungal metabolism studies have also identified metabolites such as 7-hydroxymethylbenz[a]anthracene (7-OHMBA)-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol. nih.gov However, the complete metabolic fate of 7-Methylbenz(a)anthracene-3,4-diol is not fully mapped out. Future research should focus on identifying all metabolic products of this diol. Advanced analytical techniques could uncover previously undetected metabolites in various biological systems. Furthermore, exploring the metabolic pathways in different tissues and organisms, including lesser-studied fungal systems, could reveal unique biotransformation processes. nih.gov The discovery of novel metabolites is crucial for a comprehensive understanding of the detoxification and bioactivation pathways of 7-MBA.
Investigation of Non-Canonical Molecular Interactions
The primary mechanism of toxicity for this compound is its conversion to a diol-epoxide that forms covalent adducts with DNA. nih.govnih.gov However, the potential for non-canonical molecular interactions remains an underexplored area. Future investigations should examine whether this compound or its downstream metabolites interact with other cellular macromolecules, such as proteins and lipids. Such interactions could disrupt normal cellular functions beyond direct DNA damage. For instance, binding to proteins could alter enzyme activity or interfere with signaling pathways. Understanding these non-canonical interactions will provide a more holistic view of the compound's toxicological profile.
Advanced Mechanistic Studies of DNA Adduct Repair and Mutagenesis
The formation of DNA adducts by the diol-epoxide of 7-MBA is a critical initiating event in carcinogenesis. nih.gov Studies have identified deoxyguanosine and deoxyadenosine (B7792050) adducts formed from both the anti- and syn-bay-region diol-epoxides of 7-MBA. nih.gov The racemic anti-dihydrodiol epoxide of 7-methylbenz[a]anthracene (B135024) has been shown to preferentially induce mutations at G:C base pairs. nih.gov However, the precise mechanisms of how these adducts are recognized and repaired by cellular DNA repair machinery are not fully understood. Advanced studies are needed to delineate the efficiency and fidelity of different DNA repair pathways in removing these specific adducts. Furthermore, investigating the mutagenic signatures associated with the replication of unrepaired adducts will provide deeper insights into the specific types of mutations that drive tumor development.
Development of Enhanced Analytical Methodologies for Complex Biological Matrices
Detecting and quantifying this compound and its metabolites in complex biological matrices like tissues and fluids presents a significant analytical challenge. While methods like ³²P-postlabeling coupled with HPLC or TLC have been used to analyze DNA adducts, more sensitive and specific methods are needed. nih.gov Future research should focus on developing and validating advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the detection limits and structural elucidation of these compounds in real-world biological samples. nih.gov These improved methods are essential for accurate exposure assessment and for linking specific metabolite profiles to biological outcomes.
Integration of Multi-Omics Data to Understand Cellular Responses
The cellular response to this compound is a complex interplay of various molecular events. A multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of these responses. nih.govjyu.fi By examining changes in gene expression, protein levels, and metabolite profiles following exposure, researchers can identify key pathways and networks that are perturbed. ersnet.org This integrated approach can help to uncover novel biomarkers of exposure and effect, and provide a more comprehensive picture of the cellular mechanisms of toxicity, moving beyond the traditional focus on DNA damage alone. nih.gov
Refinement of Computational Models for Predictive Toxicology
Computational toxicology offers a rapid and cost-effective means of predicting the potential toxicity of chemicals. azolifesciences.com Quantitative structure-activity relationship (QSAR) models and other machine learning algorithms can be used to predict the toxic properties of compounds based on their chemical structure. numberanalytics.commdpi.comnih.gov Future efforts should be directed at refining these models for alkylated PAHs like 7-MBA and its metabolites. By incorporating a wider range of experimental data, including metabolic profiles and multi-omics datasets, the predictive accuracy of these models can be significantly enhanced. nih.gov Improved computational models will be invaluable for prioritizing chemicals for further testing and for regulatory decision-making.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
